(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid
Description
The compound "(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid" is a highly complex molecule featuring multiple functional domains:
- A 1,4-dimethylpiperidine-2-carbonyl moiety linked via an amide bond to a 3-methylpentanoyl chain.
- An ethylamino group branching into a 1,3-thiazole-4-carbonyl scaffold.
- A dioxopyrrol-1-yl hexanoylamino unit conjugated to a phenylalanine derivative.
- Terminal 2-methylpentanoic acid providing hydrophilicity.
Properties
IUPAC Name |
(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H85N9O11S/c1-10-36(6)50(62-53(72)45-29-35(5)25-28-63(45)9)55(73)64(11-2)44(34(3)4)32-46(76-38(8)66)54-61-43(33-77-54)52(71)59-41(30-37(7)56(74)75)31-39-19-21-40(22-20-39)58-51(70)42(17-14-15-26-57)60-47(67)18-13-12-16-27-65-48(68)23-24-49(65)69/h19-24,33-37,41-42,44-46,50H,10-18,25-32,57H2,1-9H3,(H,58,70)(H,59,71)(H,60,67)(H,62,72)(H,74,75)/t35-,36+,37+,41-,42+,44-,45-,46-,50+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONIIAXVJUFSOY-FJTITLMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N(CC)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)NC(=O)C(CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C4CC(CCN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(CC)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)NC(=O)[C@H](CCCCN)NC(=O)CCCCCN3C(=O)C=CC3=O)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]4C[C@@H](CCN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H85N9O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1092.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1817736-04-1 | |
| Record name | AZ-1508 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1817736041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZ-1508 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y3DZ3604R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the thiazole ring: This could involve the cyclization of a precursor molecule containing sulfur and nitrogen atoms.
Introduction of the piperidine ring: This step might involve the use of a piperidine derivative and appropriate coupling reagents.
Acetylation and other functional group modifications: These steps would involve the use of acetic anhydride or acetyl chloride under basic or acidic conditions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This could involve:
Optimization of reaction conditions: Temperature, pressure, and solvent choice.
Use of catalysts: To increase reaction rates and selectivity.
Purification techniques: Such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Potentially affecting the thiazole or piperidine rings.
Reduction: Possibly targeting the carbonyl groups.
Substitution: Particularly at positions with reactive functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
This compound could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a potential inhibitor.
Medicine: As a lead compound for drug development, particularly if it shows biological activity.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to enzymes: Inhibiting their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as protein synthesis or cell division.
Comparison with Similar Compounds
Methodological Insights
Tools for Analog Identification
- SwissSimilarity : Combines 2D/3D fingerprinting to prioritize analogs; identifies conserved regions like the thiazole-piperidine core .
- Toxmatch : Groups compounds by endpoint-specific hazards, highlighting risks in sulfur-rich scaffolds .
Limitations in Analog Development
- False positives arise when similarity metrics overemphasize bulk structures (e.g., shared piperidine) but ignore stereochemistry (e.g., 2S,4R vs. 2R,4S configurations) .
- Docking variability: Minor changes in the dioxopyrrol moiety alter binding poses in kinase targets, complicating affinity predictions .
Biological Activity
The compound (2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-3-[[(2S,3S)-2-[[(2R,4R)-1,4-dimethylpiperidine-2-carbonyl]amino]-3-methylpentanoyl]-ethylamino]-4-methylpentyl]-1,3-thiazole-4-carbonyl]amino]-5-[4-[[(2S)-6-amino-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]hexanoyl]amino]phenyl]-2-methylpentanoic acid is a complex synthetic molecule with potential biological activity. This article explores its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C66H93N11O15S
- Molecular Weight : 1312.57 g/mol
- CAS Number : 1639939-56-2
Structural Features
The compound features a piperidine ring structure, thiazole moiety, and multiple amino acid-like components which may contribute to its biological activities. The presence of various functional groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often interact with cellular pathways involved in cancer proliferation and apoptosis. The thiazole and piperidine components are known to influence protein interactions and enzyme activities.
-
Inhibition of Cancer Cell Proliferation :
- Studies have shown that analogs of this compound can significantly suppress the viability and migration of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCC1806. The mechanism involves high binding affinity for eEF2K protein leading to its degradation, which is crucial for cancer cell survival .
- Potential Neuropharmacological Effects :
Study 1: Antitumor Activity
A recent study evaluated the antitumor effects of compounds structurally related to the target molecule. The most potent derivative demonstrated significant tumor-suppressive effects comparable to established chemotherapeutics like paclitaxel without notable toxicity in xenograft models .
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of α-glucosidase by derivatives of piperidine-based compounds. Polar groups on the phenyl ring were found to enhance inhibitory activity significantly compared to standard references such as acarbose .
Comparative Analysis of Related Compounds
Q & A
Q. What synthetic strategies are critical for constructing the compound’s stereoisomers?
The synthesis requires meticulous control of stereochemistry at multiple chiral centers (e.g., (2S,4R), (1R,3R), (2R,4R)). Key steps include:
- Chiral auxiliaries or catalysts : Use of enantioselective coupling agents (e.g., HATU) to preserve stereointegrity during amide bond formation .
- Separation techniques : Chiral stationary phases (e.g., Chiralpak® OD/AD columns) via Supercritical Fluid Chromatography (SFC) to resolve enantiomers, ensuring >98% enantiomeric excess .
- Stereochemical validation : Circular dichroism (CD) or X-ray crystallography to confirm configurations .
Q. How can researchers confirm the compound’s structural integrity and purity?
A combination of advanced analytical methods is essential:
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for the dioxopyrrol and thiazole moieties .
- Multidimensional NMR : 2D-COSY and NOESY to resolve overlapping proton signals in complex regions (e.g., piperidine and pentanoyl groups) .
- HPLC with diode-array detection : Monitor purity (>98%) using gradients optimized for polar functional groups (e.g., mobile phases with tetrabutylammonium hydroxide for ion-pairing) .
Q. What challenges arise in coupling the thiazole-4-carbonyl moiety during synthesis?
The thiazole ring’s electron-deficient nature complicates nucleophilic acyl substitution. Methodological solutions include:
- Activation reagents : HATU or DIC/HOAt to enhance coupling efficiency .
- Solvent optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize reactive intermediates .
- Temperature control : Reactions conducted at 0–23°C to minimize side reactions (e.g., epimerization) .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
Integrate quantum chemical calculations (e.g., density functional theory) with experimental feedback:
- Reaction path searches : Predict transition states and intermediates for key steps (e.g., acetyloxy group transfer) using software like Gaussian or ORCA .
- Machine learning (ML) : Train models on existing reaction data to optimize solvent systems, catalyst loading, and temperature .
- ICReDD’s workflow : Combine computational predictions with high-throughput experimentation to narrow optimal conditions (e.g., 20% MeOH-DMEA in SFC separations) .
Q. How to resolve discrepancies between predicted and experimental yields in multi-step syntheses?
Systematic analysis is required:
- Byproduct profiling : Use LC-MS to identify side products (e.g., acetyl migration or racemization) .
- Kinetic studies : Monitor reaction progress via in situ IR or Raman spectroscopy to pinpoint rate-limiting steps .
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., molar ratios, solvent polarity) and identify critical factors .
Q. What strategies address low enantiomeric excess (ee) in the final product?
- Dynamic kinetic resolution : Employ lipases (e.g., PS Amano SD) to enantioselectively hydrolyze intermediates, achieving >98% ee .
- Chiral additives : Additives like (+)-DTTA-SbCl₃ can induce asymmetry during crystallization .
- Process intensification : Continuous-flow systems to enhance mixing and reduce residence time, minimizing racemization .
Q. How to mitigate solubility issues during late-stage functionalization?
- Protecting groups : Temporarily mask polar groups (e.g., tert-butyl esters for carboxylic acids) to improve solubility in organic solvents .
- Co-solvent systems : Use DMSO/THF or DMF/EtOAC mixtures to dissolve hydrophobic intermediates .
- Microwave-assisted synthesis : Enhance reaction rates in heterogeneous mixtures .
Data Contradiction Analysis
Q. Conflicting NMR and MS data for the dioxopyrrol moiety: How to troubleshoot?
- Isotopic labeling : Synthesize a deuterated analog to confirm MS fragmentation patterns .
- 2D-HMBC NMR : Correlate carbonyl carbons with adjacent protons to validate the dioxopyrrol structure .
- Control experiments : Compare with a reference standard synthesized independently .
Q. Unexpected byproducts in thiazole coupling: What analytical workflows apply?
- LC-MS/MS : Fragment ions at m/z 428.3 (M+H) can distinguish between desired product and acylated byproducts .
- Reaction quenching studies : Halt the reaction at intervals to track byproduct formation kinetics .
- Computational docking : Model steric clashes between reactants to redesign coupling sites .
Methodological Tables
| Key Reaction Optimization Parameters | Tools/Techniques | References |
|---|---|---|
| Enantiomeric excess validation | SFC with Chiralpak® columns | |
| Thiazole coupling efficiency | HATU/DIEA in THF, 0–23°C | |
| Solubility enhancement | DMSO/THF co-solvent systems | |
| Computational reaction path prediction | Gaussian/ORCA with ICReDD framework |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
